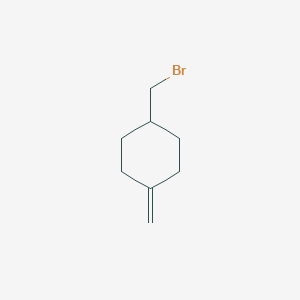

1-(Bromomethyl)-4-methylidenecyclohexane

Descripción general

Descripción

1-(Bromomethyl)-4-methylidenecyclohexane is an organic compound characterized by a bromomethyl group attached to a cyclohexane ring with a methylidene substituent

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-4-methylidenecyclohexane typically involves the bromination of 4-methylidenecyclohexane. This reaction can be carried out using bromine (Br₂) in the presence of a suitable solvent such as carbon tetrachloride (CCl₄) under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and advanced purification methods ensures the production of high-purity this compound .

Análisis De Reacciones Químicas

Types of Reactions: 1-(Bromomethyl)-4-methylidenecyclohexane undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂) to form corresponding alcohols or amines.

Addition Reactions: The methylidene group can participate in electrophilic addition reactions with halogens (e.g., Br₂) to form dihalogenated products.

Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) to form carboxylic acids.

Common Reagents and Conditions:

Substitution: Nucleophiles like NaOH or NH₃ in aqueous or alcoholic solutions.

Addition: Halogens (Br₂, Cl₂) in organic solvents.

Oxidation: KMnO₄ in acidic or basic medium.

Major Products:

- Substitution reactions yield alcohols or amines.

- Addition reactions produce dihalogenated cyclohexanes.

- Oxidation reactions result in carboxylic acids.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Organic Synthesis

1-(Bromomethyl)-4-methylidenecyclohexane serves as a versatile building block in organic synthesis. It is particularly useful in the preparation of complex organic molecules due to its reactive bromomethyl group, which can participate in nucleophilic substitution reactions. This characteristic allows for the introduction of various functional groups into molecular frameworks.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Replacement of bromine with nucleophiles | Alkylated derivatives |

| Elimination Reactions | Formation of alkenes through dehydrohalogenation | Alkenes with varied substituents |

| Radical Reactions | Participation in radical cyclization processes | Cyclized products with functional groups |

Biological Applications

Potential in Medicinal Chemistry

The compound has been investigated for its potential applications in drug development. Its structure allows it to act as an intermediate in the synthesis of various pharmaceutical compounds. Studies have suggested that derivatives of this compound may exhibit biological activity, making them candidates for further pharmacological evaluation.

Case Study: Synthesis of Anticancer Agents

Research has indicated that derivatives of this compound can be synthesized to create anticancer agents. For instance, modifications to the bromomethyl group can yield compounds that inhibit tumor growth, showcasing the potential of this compound as a scaffold for therapeutic agents.

Industrial Applications

Use in Agrochemicals and Coatings

In the industrial sector, this compound is utilized in the production of agrochemicals, coatings, and adhesives. Its properties as a halogenated compound make it suitable for enhancing the stability and performance of these products.

Table 2: Industrial Uses of this compound

| Application Area | Specific Use |

|---|---|

| Agrochemicals | Intermediate in pesticide formulation |

| Coatings | Enhancer for durability and adhesion properties |

| Adhesives | Component for improved bonding strength |

Research Insights

Mechanistic Studies

Research has focused on understanding the mechanisms by which this compound participates in various chemical reactions. For example, studies on allylic bromination reveal that the compound can undergo selective bromination at specific positions on the cyclohexane ring, leading to diverse product formations.

Case Study: Allylic Bromination Mechanism

A detailed mechanistic study demonstrated that when methylenecyclohexane is treated with N-bromosuccinimide (NBS), 1-(Bromomethyl)-cyclohexene is formed as a major product due to preferential reaction at less hindered sites, illustrating its utility in synthetic pathways involving radical mechanisms.

Mecanismo De Acción

The mechanism of action of 1-(Bromomethyl)-4-methylidenecyclohexane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a good leaving group, facilitating nucleophilic substitution reactions. The methylidene group, being an electron-rich site, undergoes electrophilic addition reactions. These interactions are crucial for its applications in synthesis and potential biological activity .

Comparación Con Compuestos Similares

1-(Chloromethyl)-4-methylidenecyclohexane: Similar structure but with a chloromethyl group instead of a bromomethyl group.

1-(Bromomethyl)-4-methylcyclohexane: Lacks the methylidene group, affecting its reactivity and applications.

Actividad Biológica

1-(Bromomethyl)-4-methylidenecyclohexane is a brominated organic compound notable for its unique structural features, which include a bromomethyl group and a methylidene group attached to a cyclohexane ring. This compound has garnered attention in various fields, including organic synthesis and medicinal chemistry, due to its potential biological activities and reactivity toward nucleophiles and electrophiles.

- Molecular Formula : C10H13Br

- Molar Mass : Approximately 189.09 g/mol

- Structure : The compound consists of a cyclohexane ring with a bromine atom and a double-bonded carbon (methylidene) substituent, which influences its chemical behavior significantly.

The biological activity of this compound is primarily attributed to its reactivity:

- Nucleophilic Substitution : The bromomethyl group can be substituted by nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂), leading to the formation of alcohols or amines.

- Electrophilic Addition : The methylidene group can undergo electrophilic addition reactions with halogens, resulting in dihalogenated products.

- Oxidation Reactions : This compound can be oxidized using strong oxidizing agents, forming carboxylic acids.

Case Study 1: Interaction with Nucleophiles

In a study focusing on the reactivity of brominated compounds, this compound was shown to effectively react with nucleophiles, leading to the formation of various derivatives. This reactivity is crucial for its application in synthesizing biologically active compounds.

Case Study 2: Electrophilic Addition Reactions

Research indicated that when treated with electrophiles, such as halogens, this compound undergoes addition reactions that could lead to products with enhanced biological properties. These transformations are essential for developing new therapeutic agents.

Comparative Analysis

The following table compares this compound with structurally similar compounds regarding their reactivity and potential applications:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| This compound | Cyclohexane ring with bromine and methylidene | Unique dual functionality for diverse transformations |

| 1-Bromocyclohexene | Cyclohexene ring with a bromine substituent | More reactive due to the presence of a double bond |

| 4-Methylcyclohexene | Cyclohexene ring with a methyl group | Lacks bromination; more stable |

| 1-Bromo-2-methylcyclopentane | Cyclopentane ring with bromo and methyl | Smaller ring size; different reactivity |

Propiedades

IUPAC Name |

1-(bromomethyl)-4-methylidenecyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13Br/c1-7-2-4-8(6-9)5-3-7/h8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNICCJHRSDHCEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCC(CC1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70438871 | |

| Record name | 1-(bromomethyl)-4-methylidenecyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70438871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76825-09-7 | |

| Record name | 1-(bromomethyl)-4-methylidenecyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70438871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.